

3-Methoxyfuran: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Methoxyfuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **3-methoxyfuran**. The information is presented to support research, development, and application activities involving this heterocyclic compound. All quantitative data is summarized in clear, tabular format for ease of comparison, and detailed experimental methodologies are provided for key cited procedures.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-methoxyfuran** are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ O ₂	[1][2][3]
Molecular Weight	98.10 g/mol	[1]
Melting Point	112 °C	[4]
Boiling Point	54-55 °C (at 80 Torr)	[4]
Density	1.019 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4][5]
CAS Number	3420-57-3	[1]
InChIKey	VMMAQHURVWNQOM- UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=COC=C1	[1]

Chemical Structure

The chemical structure of **3-methoxyfuran** consists of a furan ring substituted with a methoxy group at the 3-position.

Figure 1: Chemical structure of **3-methoxyfuran**.

Experimental Protocols

Synthesis of 3-Alkoxyfurans

A general procedure for the synthesis of 3-alkoxyfurans, including **3-methoxyfuran**, involves a gold-catalyzed reaction at room temperature.

Materials:

- Propargylic alcohol
- Methanol (for **3-methoxyfuran**)

- Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide toluene complex ($[\text{Ph}_3\text{PAuNTf}_2]_2 \cdot \text{PhMe}$) (2 mol%)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of the chosen propargylic alcohol in methanol (8-10 mL/g), add the gold catalyst ($[\text{Ph}_3\text{PAuNTf}_2]_2 \cdot \text{PhMe}$, 2 mol%).
- Stir the solution magnetically at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is no longer detectable.
- Once the reaction is complete, remove the solvent under reduced pressure using a cold water bath to prevent aerobic oxidation of the 3-alkoxyfuran product.
- Purify the crude product by column chromatography on silica gel.
- Store the purified product at 0-5 °C to minimize decomposition.

Propargylic Alcohol Synthesis:

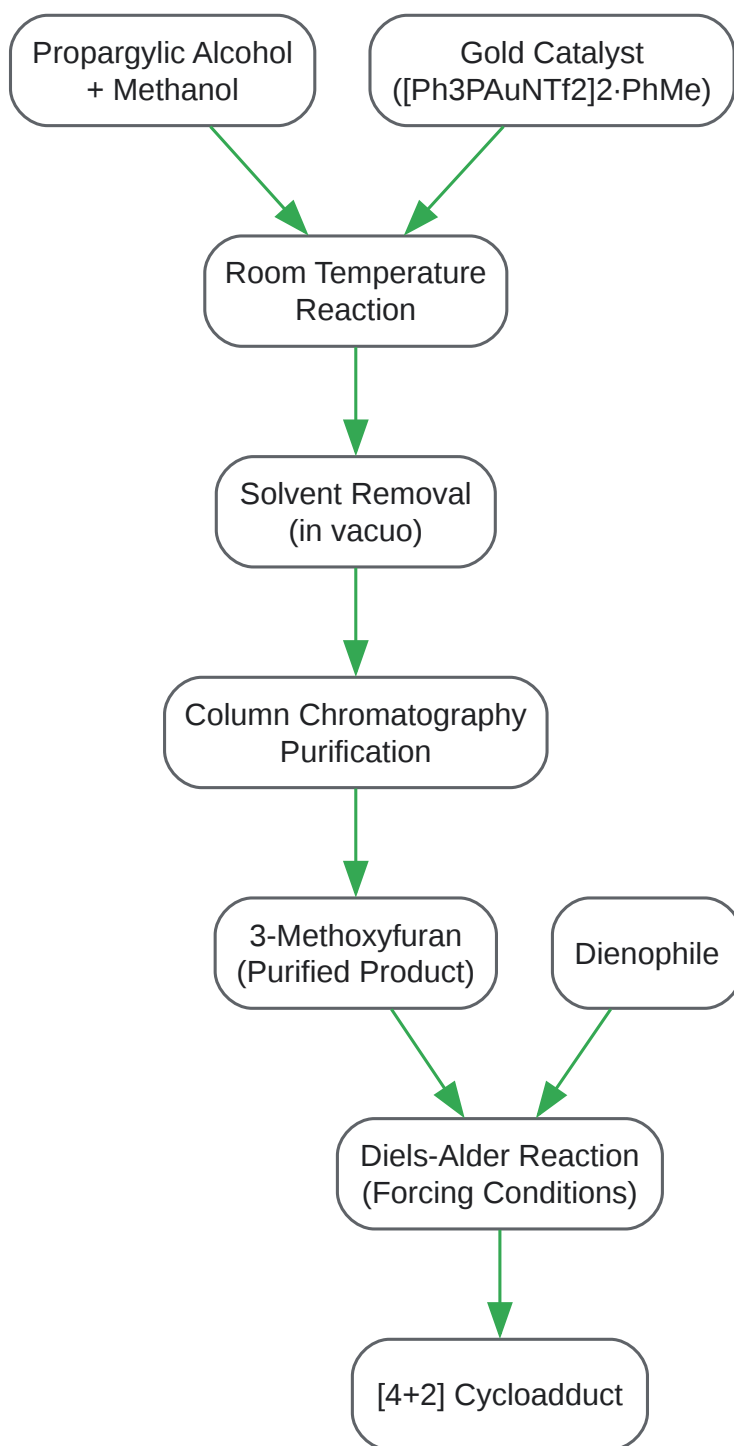
- Under an argon atmosphere, add the aldehyde (1 equivalent) to the reaction mixture.
- Allow the solution to warm to room temperature and stir overnight.
- Quench the reaction with saturated aqueous NaHCO_3 .
- Extract the organic phase with diethyl ether.
- Wash the combined organic extracts with brine, dry over MgSO_4 , and concentrate in vacuo.

- Purify the residue by column chromatography to yield the propargylic alcohol.

Reactivity and Potential Signaling Pathways

3-Methoxyfuran is known to exhibit Diels-Alder reactivity, albeit under forcing conditions. This reactivity is a key aspect of its chemical behavior and potential for use in synthetic chemistry. The furan ring acts as the diene in this [4+2] cycloaddition reaction.

While specific signaling pathways involving **3-methoxyfuran** are not extensively documented in the reviewed literature, a logical workflow for its synthesis and subsequent reaction, such as a Diels-Alder cycloaddition, can be visualized.



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Figure 2: Generalized workflow for the synthesis and reaction of **3-methoxyfuran**.

This guide provides a foundational understanding of **3-methoxyfuran** for professionals in research and drug development. The compiled data and methodologies offer a starting point for

further investigation and application of this compound.

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